N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a fluorenylsulfanyl group, and an acetohydrazide moiety. Its molecular formula is C28H30N6OS, and it has a molecular weight of 498.655 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Similar structure with a benzo[g]indazole moiety.
N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: Contains a triazol moiety and a hydroxy group.
Uniqueness
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to its combination of a diethylamino group, a fluorenylsulfanyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H27N3OS |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide |
InChI |
InChI=1S/C26H27N3OS/c1-3-29(4-2)20-15-13-19(14-16-20)17-27-28-25(30)18-31-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26/h5-17,26H,3-4,18H2,1-2H3,(H,28,30)/b27-17+ |
InChI Key |
MHCDOQKNOACMSM-WPWMEQJKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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